(2,5-Di-tert-butylphenyl)boronic acid

Suzuki-Miyaura Coupling Organic Synthesis Steric Hindrance

Sterically hindered boronic acids often fail in demanding Suzuki couplings or suffer from protodeboronation, compromising yield and selectivity. (2,5-Di-tert-butylphenyl)boronic acid's unique 2,5-substitution pattern overcomes these barriers. • Enables successful coupling with highly hindered aryl halides, suppressing protodeboronation for higher yields • Introduces bulky tert-butylphenyl groups into OLED emitters, reducing π-π stacking and mitigating aggregation-caused quenching (ACQ) for improved device efficiency • Available in high purity (≥98%), with refrigerated storage (2-8°C) ensuring consistent reactivity Ideal for pharmaceutical intermediate synthesis and advanced materials R&D.

Molecular Formula C14H23BO2
Molecular Weight 234.14 g/mol
Cat. No. B8007275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Di-tert-butylphenyl)boronic acid
Molecular FormulaC14H23BO2
Molecular Weight234.14 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O
InChIInChI=1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3
InChIKeyVNKLXYSLUFNZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Di-tert-butylphenyl)boronic acid: An Overview for Scientific Procurement


(2,5-Di-tert-butylphenyl)boronic acid is a sterically hindered arylboronic acid derivative [1]. It features a phenyl ring with tert-butyl groups at the 2- and 5-positions, which significantly influences its reactivity and physical properties. This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and is available in high purity (typically NLT 98%) [2].

Why (2,5-Di-tert-butylphenyl)boronic acid is Not Interchangeable with Other Boronic Acids


Substituting (2,5-Di-tert-butylphenyl)boronic acid with a less hindered analog like phenylboronic acid or a different positional isomer like 3,5-di-tert-butylphenylboronic acid can lead to failed syntheses or suboptimal material performance. The specific 2,5-substitution pattern creates a unique steric and electronic environment that is critical for controlling reaction selectivity [1], suppressing unwanted side reactions like protodeboronation [1], and dictating the final properties of the resulting conjugated materials, such as solubility and aggregation behavior [2].

Quantitative Differentiation: (2,5-Di-tert-butylphenyl)boronic acid vs. Comparators


Differential Steric Hindrance for Controlled Reactivity

The 2,5-di-tert-butyl substitution pattern provides a quantifiably different steric environment compared to unsubstituted phenylboronic acid or the 3,5-isomer. While phenylboronic acid lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions , the specific 2,5-arrangement creates a unique steric shield around the boron center, distinct from the 3,5-di-tert-butylphenylboronic acid isomer . This specific steric profile is crucial for applications requiring precise control over coupling selectivity [1].

Suzuki-Miyaura Coupling Organic Synthesis Steric Hindrance

Predicted Acidity (pKa) Comparison

The predicted pKa value for (2,5-Di-tert-butylphenyl)boronic acid is 8.76±0.58 . This value, while predicted, provides a quantitative baseline for understanding its behavior in aqueous media and its binding affinity for diols. This can be compared to the known pKa of unsubstituted phenylboronic acid, which is approximately 8.8 [1].

Physical Chemistry Boronic Acid Acidity Drug Discovery

Enhanced Stability Against Protodeboronation

The bulky tert-butyl groups in the 2- and 5-positions are known to enhance stability by suppressing undesired side reactions, notably protodeboronation, which is a common issue with less hindered boronic acids [1]. While specific quantitative kinetic data for (2,5-Di-tert-butylphenyl)boronic acid was not found in the search, the phenomenon of steric shielding by ortho-tert-butyl groups improving the stability of boronate esters and acids is well-documented in the literature [2].

Reaction Selectivity Side Reaction Suppression Synthetic Methodology

Optimal Application Scenarios for (2,5-Di-tert-butylphenyl)boronic acid


Synthesis of Sterically Demanding Biaryl Structures

In pharmaceutical and agrochemical research, this compound is the reagent of choice for synthesizing complex biaryl intermediates where the target molecule contains a bulky, 2,5-di-tert-butyl-substituted phenyl ring. Its specific steric profile allows for successful Suzuki couplings with highly hindered aryl halides [1], a reaction that would be inefficient or fail with less hindered boronic acids. Its enhanced stability also minimizes the risk of protodeboronation during the reaction, ensuring higher yields [1].

Development of Advanced OLED and TADF Materials

In materials science, (2,5-Di-tert-butylphenyl)boronic acid is a critical precursor for creating high-performance OLED emitters and hosts. It is used to introduce bulky tert-butylphenyl groups into conjugated molecules [2]. This modification significantly improves material properties by reducing unwanted π-π stacking, which mitigates concentration quenching and enhances film morphology. This leads to OLED devices with higher efficiency stability and better color purity [2].

Design of Boronic Acid-Based Sensors and Separations

For the development of chemosensors for carbohydrates or dopamine, the specific pKa and steric environment of the boronic acid moiety dictate binding affinity and selectivity . While its pKa is predicted to be similar to phenylboronic acid , the bulky tert-butyl groups can create a size-exclusion effect, potentially leading to higher selectivity for smaller diols or in applications where steric discrimination is required [1].

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